molecular formula C7H6BrClS B3314394 2-Bromo-3-(5-chloro-2-thienyl)-1-propene CAS No. 951885-87-3

2-Bromo-3-(5-chloro-2-thienyl)-1-propene

Cat. No.: B3314394
CAS No.: 951885-87-3
M. Wt: 237.55 g/mol
InChI Key: DTSQSWRCZOJTMU-UHFFFAOYSA-N
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Description

2-Bromo-3-(5-chloro-2-thienyl)-1-propene ( 951885-87-3) is a chemical building block with the molecular formula C7H6BrClS and a molecular weight of 237.54 . It is supplied with a purity of not less than 97% . This compound features a propene chain functionalized with both bromo and chloro-substituted thienyl groups, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds of this nature are frequently employed in cross-coupling reactions and as key precursors in the development of potential therapeutic agents. A patent review suggests that this specific compound, or its structural analogs, are investigated as key synthetic intermediates in the development of novel dual pharmacophore molecules with potential activity against respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . This product is intended for research purposes only and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-5-chlorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-5(8)4-6-2-3-7(9)10-6/h2-3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSQSWRCZOJTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(S1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264022
Record name 2-(2-Bromo-2-propen-1-yl)-5-chlorothiophene
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Molecular Weight

237.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-87-3
Record name 2-(2-Bromo-2-propen-1-yl)-5-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-2-propen-1-yl)-5-chlorothiophene
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Synthetic Methodologies for 2 Bromo 3 5 Chloro 2 Thienyl 1 Propene and Analogues

Retrosynthetic Analysis of the 2-Bromo-3-(5-chloro-2-thienyl)-1-propene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis involves identifying the most logical bond disconnections that correspond to reliable forward-reaction pathways.

The most strategic disconnection is the C-C single bond between the propene unit and the thiophene (B33073) ring. This disconnection simplifies the target molecule into two primary synthons: a nucleophilic or organometallic "5-chloro-2-thienyl" fragment and an electrophilic "2-bromo-1-propene" fragment.

Synthon A: The 5-chloro-2-thienyl anion or its metallic equivalent. This points to a synthetic equivalent such as a 2-lithiated, 2-Grignard, or 2-organozinc derivative of 2-chloro-5-halothiophene, or a 5-chloro-2-thienylboronic acid.

Synthon B: The 2-bromoallyl cation. The corresponding synthetic equivalent would be an allyl halide, specifically 2,3-dihalopropene, which can react with the nucleophilic thiophene derivative.

An alternative disconnection strategy targets the C-Br bond of the propene unit, suggesting a precursor like 3-(5-chloro-2-thienyl)-1-propene, which could then undergo a selective allylic bromination. This approach simplifies the coupling step but introduces the challenge of regioselectivity during the halogenation of an unsymmetrical allylic system.

Approaches to the 5-Chloro-2-thienyl Moiety and its Functionalization

The synthesis of the 5-chloro-2-thienyl moiety is a critical preliminary stage. Various methods exist for the preparation and subsequent functionalization of this key intermediate.

One common starting material is 2-chlorothiophene (B1346680), which can be functionalized at the 5-position. For instance, Friedel-Crafts acylation of 2-chlorothiophene with acetyl chloride in the presence of a Lewis acid like aluminum trichloride (B1173362) yields 2-acetyl-5-chlorothiophene (B429048) with high efficiency. researchgate.net This ketone can then be a precursor for other functionalities.

Alternatively, one-pot methods starting from 2-thiophenecarboxaldehyde have been developed. This process involves chlorination to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same reaction vessel to produce 5-chlorothiophene-2-carboxylic acid. google.com This carboxylic acid is a versatile intermediate that can be converted into other functional groups necessary for coupling reactions. For example, treatment with thionyl chloride can produce 5-chlorothiophene-2-carbonyl chloride. google.com

For direct coupling, 3-alkylthiophenes can be regioselectively lithiated at the 2-position using n-butyllithium (n-BuLi) and then quenched with bromine to form 2-bromo-3-alkylthiophenes, a method demonstrated to be suitable for large-scale preparations. researchgate.net A similar strategy can be applied to generate other organometallic derivatives for coupling.

Synthesis of the 2-Bromo-1-propene Backbone and its Derivatization

The construction of the 2-bromo-1-propene fragment requires precise control over halogenation and the placement of the double bond.

Halogenation Reactions in Allylic Systems

Allylic halogenation is the substitution of a hydrogen atom on a carbon adjacent to a double bond. pearson.com This method is ideal for introducing bromine into a propene backbone. While using molecular bromine (Br₂) can lead to a mixture of substitution and addition products, N-bromosuccinimide (NBS) is the preferred reagent for selective allylic bromination. pressbooks.pub NBS provides a constant, low concentration of bromine, which favors the radical substitution mechanism over electrophilic addition. ucalgary.cayoutube.com The reaction is typically initiated by light or a radical initiator. youtube.com The stability of the intermediate allylic radical, which is resonance-stabilized, drives the reaction. ucalgary.ca

ReagentConditionsSelectivityNotes
Br₂ High Temp, Gas PhaseAllylic SubstitutionHigh temperatures favor the radical mechanism.
Br₂ Low Temp, Liquid PhaseElectrophilic AdditionPredominantly forms vicinal dibromides.
NBS CCl₄, light (hν) or ROORAllylic SubstitutionMost common and effective lab method for allylic bromination. pressbooks.pub

Formation of Substituted Propenes

Substituted propenes can be synthesized through various established organic reactions. Elimination reactions, such as the dehydrohalogenation of alkyl halides, are a common route. For example, treating 1,2-dibromopropane (B165211) with a base can yield a mixture of propene derivatives. The synthesis of 2-bromo-3-phenyl-1-propene (B7723676) has been achieved by reacting a phenyl Grignard reagent with 2,3-dibromopropene. prepchem.com Similarly, propene can be converted to propan-2-ol via acid-catalyzed hydration, which can then undergo further transformations. byjus.com

Another powerful method involves the hydroboration-oxidation of alkynes. For instance, the reaction of propyne (B1212725) with diborane (B8814927) followed by oxidation can lead to propanal, which can be a precursor to the desired propene structure.

Stereoselective and Regioselective Considerations in Propene Synthesis

Controlling the stereochemistry (E/Z isomerism) and regiochemistry (the position of substituents) is paramount in modern synthesis. In propene synthesis, these factors determine the final product's exact structure and properties. acs.org

For example, the addition of hydrogen halides to propene typically follows Markovnikov's rule, where the halide adds to the more substituted carbon. ncert.nic.indrishtiias.com However, anti-Markovnikov addition can be achieved under radical conditions.

A highly stereoselective method for producing (Z)-trisubstituted alkenes involves the bromoboration of propyne. nih.govnih.gov Reaction of propyne with boron tribromide (BBr₃) proceeds with high syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane. This intermediate can then be converted to a more stable pinacolboronate, which is a versatile building block for subsequent coupling reactions, preserving the Z-geometry of the double bond with ≥98% isomeric purity. nih.govnih.gov

ReactionReagentsSelectivityProductYield
Bromoboration/Coupling1. BBr₃, Propyne≥98% Z(Z)-2-bromo-1-propenylpinacolboronate-
Negishi Coupling2. Pinacol, R-ZnX, Pd catalyst≥98% Z(Z)-trisubstituted alkenylboronate73-90%

Coupling Reactions for Fragment Assembly

The final step in the synthesis is the assembly of the two main fragments: the functionalized 5-chloro-2-thienyl moiety and the 2-bromo-1-propene backbone. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., 5-chloro-2-thienylboronic acid) with an organohalide (e.g., a 2,3-dihalopropene or a 3-aryl-2-bromopropene).

Negishi Coupling: This method couples an organozinc compound with an organohalide. A potential route would be the reaction of a (5-chloro-2-thienyl)zinc halide with a suitable bromo-propene derivative. nih.gov This approach is noted for its high functional group tolerance.

Stille Coupling: This involves the reaction of an organostannane (e.g., 2-(tributylstannyl)-5-chlorothiophene) with an organohalide. The preparation of reagents like 2-bromo-3-(tri-n-butylstannyl)-1-propene highlights the utility of stannanes in these transformations. researchgate.net

Heck Coupling: While typically used for coupling alkenes with aryl halides, variations of the Heck reaction could potentially be employed.

The choice of coupling reaction depends on the stability of the intermediates, functional group compatibility, and the commercial availability of the starting materials and catalysts. For instance, palladium-catalyzed C-H arylation has been used effectively to couple bromoalkylthiophenes with other heterocyclic systems, demonstrating the feasibility of forming C-C bonds involving thiophene rings under these conditions. researchgate.netacs.org

Palladium-Catalyzed Cross-Coupling Methodologies for Thiophene-Alkenyl Linkages

The formation of a carbon-carbon bond between a thiophene ring and an alkenyl substituent is efficiently accomplished using palladium-catalyzed cross-coupling reactions. The two most prominent methods for this transformation are the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling.

The Mizoroki-Heck reaction provides a direct route to substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a plausible Heck reaction would involve the coupling of a dihalothiophene, such as 2-bromo-5-chlorothiophene, with 2-bromo-1-propene. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling offers an alternative and widely used method, which involves the reaction of an organoboron compound with an organohalide. wikipedia.org To synthesize the target molecule via this route, one could envision the coupling of (5-chloro-2-thienyl)boronic acid with 2,3-dibromopropene. Suzuki reactions are known for their mild reaction conditions and high tolerance of various functional groups. ntnu.nontnu.no The choice of catalyst, ligand, and base is crucial for a successful Suzuki coupling involving thienylboronic acids, with XPhos precatalysts showing high efficiency in some cases. ntnu.nontnu.no

Below is a table summarizing plausible palladium-catalyzed cross-coupling approaches to the target compound.

Reaction Thiophene Substrate Alkene/Boronic Acid Substrate Key Reagents Plausible Product
Mizoroki-Heck2-Bromo-5-chlorothiophene2-Bromo-1-propenePd(OAc)₂, Phosphine (B1218219) ligand, Base (e.g., K₂CO₃)This compound
Suzuki-Miyaura(5-Chloro-2-thienyl)boronic acid2,3-DibromopropenePd(PPh₃)₄, Base (e.g., Na₂CO₃)This compound
Suzuki-Miyaura2,5-Dichlorothiophene(2-Bromo-1-propen-3-yl)boronic acidPd catalyst, Ligand, BaseThis compound

Functional Group Compatibility and Protecting Group Strategies in Synthesis

The presence of multiple functional groups, such as the chloro and bromo substituents in the target molecule, necessitates careful consideration of their compatibility with the chosen synthetic methodology.

In palladium-catalyzed cross-coupling reactions, the relative reactivity of different carbon-halogen bonds is a key factor. Generally, the reactivity follows the order C-I > C-Br > C-Cl. This differential reactivity can be exploited for selective cross-coupling. For instance, in a molecule containing both bromo and chloro substituents, it is often possible to selectively react at the more reactive C-Br bond while leaving the C-Cl bond intact. nih.gov This is particularly relevant for a Heck reaction starting from 2-bromo-5-chlorothiophene, where the oxidative addition of palladium is expected to occur preferentially at the C-Br bond.

However, the functional groups on the coupling partners can also influence the reaction outcome. For example, electron-withdrawing or electron-donating groups on the aryl halide or the alkene can affect the rate and efficiency of the coupling. orgsyn.org The presence of a bromine atom on the propene moiety in the target molecule adds another layer of complexity, as it could potentially undergo side reactions.

In cases where functional groups are not compatible with the reaction conditions, the use of protecting groups becomes essential. thieme-connect.deyoutube.com Protecting groups are temporarily introduced to mask a reactive functional group, allowing a chemical transformation to be carried out elsewhere in the molecule. wikipedia.org For thiophene derivatives, common protecting groups for various functionalities can be employed. For example, if a more reactive functional group were present that is incompatible with the basic conditions of a Heck or Suzuki reaction, it could be protected. However, for the synthesis of this compound, the chloro and bromo groups are generally compatible with standard palladium-catalyzed cross-coupling conditions, potentially obviating the need for protecting groups. nih.govberkeley.edu

The following table outlines the general tolerance of common functional groups in palladium-catalyzed cross-coupling reactions.

Functional Group Tolerance in Heck Reaction Tolerance in Suzuki Reaction Notes
Halogens (Cl, Br)Generally well-tolerated, reactivity order I > Br > Cl allows for selectivity.Generally well-tolerated, allows for iterative couplings. researchgate.netThe specific ligand and reaction conditions can influence selectivity.
AldehydesCan be sensitive to basic conditions, but often tolerated. semanticscholar.orgGenerally well-tolerated. ntnu.no
KetonesGenerally well-tolerated. semanticscholar.orgGenerally well-tolerated. semanticscholar.org
EstersGenerally well-tolerated. semanticscholar.orgGenerally well-tolerated. semanticscholar.org
NitrilesGenerally well-tolerated.Generally well-tolerated.
AminesCan act as ligands and inhibit the catalyst, may require protection.Can undergo side reactions, protection is often necessary.N-protection with Boc or Cbz groups is common.
AlcoholsGenerally tolerated, but can undergo side reactions under strongly basic conditions.Generally tolerated, but can interfere with boronic esters.Protection as silyl (B83357) ethers is a common strategy. youtube.com

Comparative Analysis of Synthetic Routes and Optimization of Reaction Conditions

Both the Heck and Suzuki reactions present viable pathways to this compound, each with its own set of advantages and challenges.

A comparative analysis suggests that the Heck reaction might be more atom-economical as it directly couples the thiophene to the alkene without the need to pre-form an organoboron species. However, the Suzuki reaction often exhibits broader functional group tolerance and can be less sensitive to steric hindrance. The choice between the two would likely depend on the availability and cost of the starting materials, as well as the desired yield and purity of the final product.

Optimization of reaction conditions is critical for maximizing the yield and minimizing side products in both reactions. Key parameters that are typically varied include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine ligand (e.g., PPh₃, P(t-Bu)₃, XPhos) can dramatically influence the reaction's efficiency and selectivity. organic-chemistry.orgntnu.no For challenging substrates, more sophisticated and bulky electron-rich ligands are often employed.

Base: The nature and strength of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) can affect the rate of the reaction and the stability of the catalyst and substrates. nih.gov

Solvent: The polarity and boiling point of the solvent (e.g., DMF, toluene, dioxane, water) play a crucial role. nih.govwikipedia.org Aqueous solvent systems are often preferred for their environmental benefits.

Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting decomposition of the catalyst or starting materials. nih.gov

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for complete conversion.

The table below presents a hypothetical optimization study for a Heck reaction to synthesize the target compound, illustrating the effect of varying reaction parameters on the yield.

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF10045
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃DMF10065
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃DMF10075
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane10072
5PdCl₂(PPh₃)₂ (2)-Cs₂CO₃DMF12080
6Pd(OAc)₂ (1)XPhos (2)K₃PO₄Toluene/H₂O8085

This table is illustrative and based on general principles of Heck reaction optimization.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Additions to the Terminal Alkene Moiety

The terminal alkene is a key site for addition reactions. The electron-rich pi bond of the C=C double bond allows it to act as a nucleophile, readily attacking electrophilic species. libretexts.orgsavemyexams.com

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (HX) or under acidic hydration conditions (H₂O/H⁺), the compound is expected to undergo electrophilic addition. openstax.orgpressbooks.pub The reaction proceeds via a two-step mechanism. libretexts.org First, the alkene's pi electrons attack the electrophile (e.g., the proton from HBr), forming a new carbon-hydrogen bond and a carbocation intermediate. openstax.orglibretexts.org Subsequently, the nucleophilic halide anion (Br⁻) attacks the electrophilic carbocation, yielding the final addition product. libretexts.org

The regioselectivity of this addition is predicted by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, while the nucleophile adds to the more substituted carbon. pressbooks.pub This rule is based on the formation of the more stable carbocation intermediate. savemyexams.com In the case of 2-Bromo-3-(5-chloro-2-thienyl)-1-propene, protonation of the terminal carbon (C1) would lead to a secondary carbocation at C2, which is further stabilized by the adjacent allylic and thienyl systems. This is significantly more stable than the primary carbocation that would form if the proton added to C2. libretexts.org Therefore, the major product is the one where the nucleophile attaches to the C2 position.

Table 1: Predicted Products of Electrophilic Addition

ReagentIntermediate CarbocationPredicted Major Product
HBrSecondary, allylic2,2-Dibromo-1-(5-chloro-2-thienyl)propane
HClSecondary, allylic2-Bromo-2-chloro-1-(5-chloro-2-thienyl)propane
H₂O, H⁺ (catalyst)Secondary, allylic2-Bromo-1-(5-chloro-2-thienyl)propan-2-ol

Nucleophilic Addition: Direct nucleophilic addition to an unactivated alkene is generally unfavorable. However, in conjugate systems, also known as Michael addition, a nucleophile adds to a carbon-carbon double bond that is activated by an adjacent electron-withdrawing group. acs.org Since the alkene in this compound is not activated in this manner, it is not expected to be susceptible to standard nucleophilic addition reactions.

Substitution Reactions Involving Halogen Atoms (Bromine and Chlorine)

The compound possesses two halogen atoms at distinct positions: a chlorine atom on the aromatic thiophene (B33073) ring and a bromine atom at the allylic position of the propene chain. This differentiation allows for selective substitution reactions.

The bromine atom is in an allylic position, making it a good leaving group and highly susceptible to nucleophilic substitution. viu.ca This reaction can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions. libretexts.org

S_N1 Mechanism: This pathway involves a two-step process where the leaving group departs first, forming an allylic carbocation intermediate. libretexts.org This intermediate is resonance-stabilized by the adjacent double bond, making the S_N1 route favorable. The subsequent attack by a nucleophile can occur at either end of the allylic system, potentially leading to a mixture of isomeric products. S_N1 reactions are favored by polar protic solvents, weak nucleophiles, and tertiary or resonance-stabilized substrates. libretexts.orglibretexts.org

S_N2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom as the bromide leaving group departs simultaneously. libretexts.org This "backside attack" results in an inversion of stereochemistry if the carbon is a chiral center. libretexts.org The S_N2 mechanism is favored by strong nucleophiles, polar aprotic solvents, and unhindered primary or secondary substrates. libretexts.orglibretexts.org

Another important reaction at the allylic position is radical substitution. For instance, allylic bromination often employs N-Bromosuccinimide (NBS) to maintain a low concentration of Br₂, favoring a free-radical chain reaction over electrophilic addition to the alkene. masterorganicchemistry.com

Table 2: Comparison of Conditions for Allylic Substitution

FeatureS_N1 MechanismS_N2 Mechanism
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻, RS⁻)
Substrate Favored by stable carbocation (tertiary, allylic)Favored by unhindered substrate (methyl, primary)
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMSO)
Kinetics Unimolecular, rate = k[Substrate]Bimolecular, rate = k[Substrate][Nucleophile]
Intermediate CarbocationNone (Transition State)
Rearrangement PossibleNot possible

Rearrangement Processes and Isomerization Pathways

The structure of this compound allows for several potential rearrangement and isomerization reactions. The formation of an allylic carbocation intermediate during S_N1 reactions creates the possibility for allylic rearrangements. The positive charge can be delocalized across the C=C double bond, and nucleophilic attack at the terminal carbon would result in a rearranged, constitutional isomer.

Furthermore, under certain catalytic conditions (e.g., acid, base, or transition metal), the terminal double bond (exocyclic) could isomerize to a more thermodynamically stable internal (endocyclic) position within the propene chain. Such processes are common for alkenes and aim to achieve a more substituted, and thus more stable, double bond configuration. General rearrangement reactions, such as those involving migration of a group to an electron-deficient atom, are well-documented in organic chemistry. wiley-vch.de

Metal-Mediated Transformations and Catalytic Reactivity

The presence of both an aryl halide (C-Cl) and an allylic halide (C-Br) makes this compound an excellent substrate for a variety of metal-mediated cross-coupling reactions. These transformations are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The allylic C-Br bond is generally more reactive than the aryl C-Cl bond in palladium-catalyzed reactions, allowing for selective transformations. Potential reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a new C-C bond at the allylic position.

Heck Reaction: Coupling with an alkene to extend the carbon chain.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Stille Coupling: Reaction with an organotin compound.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.

These reactions typically employ a palladium catalyst and a suitable ligand. It is also possible to activate the C-Cl bond for coupling, though this usually requires more forcing conditions or specialized catalytic systems. Indium-mediated allylations are another class of relevant metal-involved reactions where allylic halides react with carbonyl compounds. researchgate.net

Reaction Mechanisms and Transition State Analysis for Key Transformations

Understanding the reaction mechanisms and the associated energy profiles is crucial for predicting reactivity and product distribution.

For the electrophilic addition of HBr to the alkene, the reaction proceeds through a high-energy carbocation intermediate. openstax.org The energy diagram for this two-step process features two transition states. libretexts.org The first transition state, corresponding to the initial protonation of the alkene to form the carbocation, has a higher activation energy (ΔG‡₁) and is therefore the rate-determining step of the reaction. libretexts.orgopenstax.org The second transition state, for the attack of the bromide ion on the carbocation, is lower in energy, reflecting a faster subsequent step. openstax.org

Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the properties of transition states for such reactions. researchgate.net These analyses help to explain regioselectivity, showing that differences in activation energies for the formation of Markovnikov and anti-Markovnikov products can be related to the charge distribution in the initial alkene molecule. researchgate.net

For S_N2 allylic substitution , the reaction occurs via a single, high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom in a trigonal bipyramidal geometry. For S_N1 reactions , the rate-determining step is the formation of the planar carbocation intermediate, which involves its own transition state. libretexts.org

Figure 1: Representative Reaction Energy Diagram for Electrophilic Addition of HBr (This is a generalized diagram based on established principles for electrophilic additions)

TS1 represents the transition state for the formation of the carbocation, and TS2 represents the transition state for the nucleophilic attack of the bromide ion.

Advanced Spectroscopic and Structural Elucidation Methodologies

Methodologies for Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups and vibrational modes within a molecule. For 2-Bromo-3-(5-chloro-2-thienyl)-1-propene, the spectra are interpreted by comparing them with data from related compounds and theoretical calculations. nih.govresearchgate.netnih.gov

Key Vibrational Modes:

Thiophene (B33073) Ring Vibrations: The characteristic stretching and bending vibrations of the C-H, C=C, and C-S bonds in the 5-chloro-2-thienyl moiety are expected in their typical regions. Aromatic C-H stretching vibrations generally appear in the 3100-3000 cm⁻¹ range. scielo.org.za C=C stretching vibrations within aromatic rings are typically observed between 1650-1430 cm⁻¹. scielo.org.za

Propene Group Vibrations: The C=C stretching of the propene group is a key indicator, usually found around 1650 cm⁻¹. The vinylic C-H stretching and bending vibrations also provide signature peaks.

C-Br and C-Cl Vibrations: The stretching vibrations for the carbon-bromine and carbon-chlorine bonds are expected in the lower frequency region of the spectrum (typically below 800 cm⁻¹). These bands can confirm the presence of the halogen substituents.

CH₂ Vibrations: The methylene (B1212753) (CH₂) group connecting the thienyl ring and the propene unit will exhibit characteristic stretching and bending modes.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch (Thienyl)3100 - 3000FT-IR, FT-Raman
Vinylic C-H Stretch (Propene)3080 - 3010FT-IR, FT-Raman
Aliphatic C-H Stretch (CH₂)2960 - 2850FT-IR, FT-Raman
C=C Stretch (Propene)~1650FT-IR, FT-Raman
C=C Stretch (Thienyl Ring)1650 - 1430FT-IR, FT-Raman
C-S Stretch (Thienyl Ring)750 - 600FT-IR, FT-Raman
C-Cl Stretch800 - 600FT-IR, FT-Raman
C-Br Stretch680 - 515FT-IR, FT-Raman

Techniques for Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the vinylic protons of the propene group, the methylene protons, and the two protons on the thiophene ring. The chemical shifts are influenced by the electronegativity of the adjacent bromine and chlorine atoms and the aromaticity of the thiophene ring. chemicalbook.comdocbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. wizeprep.com In this compound, seven distinct signals are anticipated, corresponding to the seven carbon atoms in the molecule, unless there is accidental chemical shift equivalence. docbrown.info The carbons of the C=C double bond will appear in the downfield region (110-140 ppm), while the methylene carbon and the carbons of the thiophene ring will have characteristic shifts. docbrown.info

Predicted NMR Chemical Shifts (δ) in ppm

Atom TypeExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Vinylic Protons (=CH₂)5.0 - 6.0115 - 125
Quaternary Vinylic Carbon (=C(Br))-130 - 140
Methylene Protons (-CH₂-)3.5 - 4.530 - 40
Thienyl Protons (-CH=CH-)6.5 - 7.5125 - 145

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

For this compound (Molecular Formula: C₇H₆BrClS), the mass spectrum would show a characteristic molecular ion peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1), the molecular ion will appear as a group of peaks (M, M+2, M+4). libretexts.org

Key Fragmentation Pathways:

Loss of a Halogen: The primary fragmentation is often the loss of a bromine or chlorine radical, leading to significant [M-Br]⁺ and [M-Cl]⁺ peaks. miamioh.edu

Thienyl Ring Fragmentation: The substituted thienyl moiety can undergo characteristic fragmentation, often involving the loss of the side chain or cleavage of the ring itself. nih.govarkat-usa.orgresearchgate.net

Propene Fragmentation: Cleavage of the propene unit can also occur.

Major Expected Ions in the Mass Spectrum

IonDescription
[C₇H₆BrClS]⁺Molecular Ion (M⁺)
[C₇H₆ClS]⁺Loss of Bromine radical
[C₇H₆BrS]⁺Loss of Chlorine radical
[C₅H₂ClS]⁺Chlorothienyl fragment

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). longdom.org The extended π-conjugation system involving the thiophene ring and the propene double bond in this compound is expected to result in absorption in the UV region. rsc.org

Studies on similar thienyl derivatives show that they typically exhibit strong absorption bands corresponding to π→π* transitions. researchgate.netresearchgate.net The exact wavelength of maximum absorbance (λ_max) would be influenced by the halogen substituents and the solvent used for the measurement. These electronic transitions provide insight into the molecule's color (or lack thereof) and its potential for applications in materials science. scielo.org.zarsc.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 2-Bromo-3-(5-chloro-2-thienyl)-1-propene, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as the ground-state geometry. researchgate.netscispace.com

This process, called geometry optimization, systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The resulting optimized structure provides fundamental information about the molecule's shape and steric properties. Key parameters such as the lengths of the C=C double bond, the C-Br bond, the C-Cl bond, and the bonds within the thiophene (B33073) ring are determined, offering a precise structural model. researchgate.net

ParameterAtom Pair/GroupTheoretical Value
Bond Lengths (Å)
C1=C21.34 Å
C2-Br1.89 Å
C2-C31.49 Å
C3-C4 (Thiophene)1.47 Å
C4=C5 (Thiophene)1.38 Å
C5-S (Thiophene)1.72 Å
C7-Cl (Thiophene)1.74 Å
**Bond Angles (°) **
C1=C2-C3123.5°
C1=C2-Br120.0°
C3-C2-Br116.5°
C2-C3-C4 (Thiophene)112.0°
Dihedral Angles (°)
Br-C2-C3-C4120.0°
C2-C3-C4-C5150.0°
Note: These values are hypothetical examples based on DFT calculations for similar molecular structures.

Quantum Chemical Calculations of Vibrational Frequencies and Intensities

Quantum chemical calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of this compound. ethz.ch Following geometry optimization using methods like DFT, the same level of theory is used to calculate the harmonic vibrational frequencies. scispace.comwisc.edu These calculations determine the energy required for each specific vibrational mode of the molecule, such as the stretching or bending of bonds.

The output provides a list of frequencies and their corresponding intensities, which can be used to simulate theoretical FT-IR and FT-Raman spectra. To achieve better agreement with experimental data, the calculated frequencies are often uniformly scaled by a factor specific to the computational method used, which corrects for anharmonicity and other systematic errors. scispace.com The assignments of these vibrations are typically confirmed through Potential Energy Distribution (PED) analysis, which clarifies the contribution of each bond's stretching, bending, or torsion to a particular vibrational mode. scispace.com

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3105LowAromatic C-H Stretch (Thiophene)
3080MediumVinylic =C-H Stretch
1625HighC=C Stretch (Propene)
1450HighThiophene Ring Stretch
1230MediumC-H In-plane Bend
810HighC-H Out-of-plane Bend
720HighC-Cl Stretch
650MediumC-S Stretch
580MediumC-Br Stretch
Note: This table presents a selection of plausible vibrational frequencies and their assignments for the specified molecule, based on typical values for these functional groups.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

For this compound, the energy of the HOMO, the LUMO, and the energy gap (ΔE = ELUMO – EHOMO) are calculated using DFT. This energy gap is a critical indicator of the molecule's kinetic stability; a smaller gap implies lower stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov The spatial distribution of these orbitals is also analyzed to predict reactive sites. Typically, in such conjugated systems, the HOMO and LUMO are delocalized over the π-system of the thiophene ring and the propene double bond. researchgate.net

ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.58 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.45 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.13 eV
Note: The values are representative examples derived from theoretical calculations on analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. They are typically located around the electronegative atoms, namely the chlorine atom, the sulfur atom in the thiophene ring, and the π-electron cloud of the C=C double bond. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are generally found around the hydrogen atoms. youtube.com

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's polarity and the sites most likely to engage in electrostatic interactions with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. nih.gov

In this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with hyperconjugative interactions. Significant interactions would include the delocalization of electrons from:

The π orbitals of the C=C double bond into the antibonding π* orbitals of the thiophene ring.

The lone pair orbitals of the sulfur and halogen atoms into adjacent antibonding σ* orbitals.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π (C1-C2)π* (C4-C5 Thiophene)15.2
LP (S)σ* (C5-C6)5.8
LP (Cl)σ* (C7-C6)4.1
π (C4-C5)π* (C1-C2)12.5
Note: The table shows hypothetical but representative NBO interactions and their stabilization energies based on studies of similar molecules.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, the most significant rotation is around the C3-C4 single bond, which connects the propene unit to the thiophene ring.

To explore the conformational landscape, a Potential Energy Surface (PES) scan is performed. This involves systematically changing the dihedral angle (e.g., C2-C3-C4-C5) in small increments and calculating the molecule's energy at each step. youtube.com The resulting energy profile reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. libretexts.org The stability of different conformers is influenced by steric hindrance and electronic interactions between the vinyl group and the substituted thiophene ring. libretexts.org Identifying the lowest-energy conformer is essential, as it represents the most populated structure under normal conditions and is the correct one to use for other computational analyses. researchgate.net

Simulation and Prediction of Spectroscopic Data

A significant application of computational chemistry is the simulation of various types of spectra, which serves as a powerful aid in the interpretation of experimental results. researchgate.net

Vibrational Spectra (FT-IR/Raman): As detailed in section 5.2, the calculated vibrational frequencies and their intensities can be used to generate a theoretical spectrum. scispace.com This simulated spectrum can be directly compared with an experimental one to verify the synthesis of the target compound and to make definitive assignments for each vibrational band.

UV-Vis Spectra: Electronic transitions can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies required to move an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). The results, including the wavelength of maximum absorption (λmax) and oscillator strengths, allow for the simulation of the UV-Visible spectrum, providing insight into the molecule's electronic behavior and color. researchgate.net

NMR Spectra: While more computationally intensive, chemical shifts (¹H and ¹³C NMR) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are valuable for assigning peaks in experimental NMR spectra, which is fundamental for structure elucidation. researchgate.net

Role As a Versatile Synthetic Intermediate and Precursor

Precursor for Advanced Organic Building Blocks

The structure of 2-Bromo-3-(5-chloro-2-thienyl)-1-propene is primed for elaboration into more complex and functionally rich organic building blocks. The vinyl bromide functionality is particularly amenable to a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl substituents at the 2-position of the propene chain. semanticscholar.org Similarly, Sonogashira coupling allows for the installation of alkyne moieties, thereby extending the carbon framework. The allylic position also presents opportunities for functionalization through various substitution and addition reactions.

Table 1: Potential Cross-Coupling Reactions for Derivatization

Coupling Reaction Reagent/Catalyst Resulting Moiety
Suzuki-Miyaura Arylboronic acid / Pd catalyst Aryl-substituted propene
Sonogashira Terminal alkyne / Pd/Cu catalyst Alkynyl-substituted propene
Heck Alkene / Pd catalyst Substituted diene

These transformations convert the initial propene into a range of valuable building blocks that can be carried forward in multi-step syntheses.

Scaffold for Novel Heterocyclic Systems

The inherent structure of this compound serves as an excellent scaffold for the construction of novel heterocyclic systems. monash.edunih.gov The combination of the thiophene (B33073) ring and the reactive propene side chain allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

For example, treatment with a suitable nitrogen-based nucleophile could initiate a cascade reaction involving substitution of the bromine atom followed by an intramolecular cyclization onto the thiophene ring or the double bond, potentially forming thieno-pyridines or other related heterocyclic structures. The specific reaction pathway and resulting heterocycle can be directed by the choice of reagents and reaction conditions.

Table 2: Exemplary Heterocyclic Systems from this compound

Reagent Potential Heterocyclic Product
Ammonia or primary amines Thieno[2,3-b]pyridine derivatives
Hydrazine derivatives Thieno[2,3-c]pyridazine derivatives

The synthesis of such novel heterocyclic systems is of significant interest due to their potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Utility in the Construction of Functionalized Organic Molecules

The multifunctionality of this compound makes it a valuable tool for the construction of a wide array of functionalized organic molecules. acs.orgnih.gov The differential reactivity of the bromine and chlorine atoms allows for selective transformations. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond on the thiophene ring, enabling a stepwise functionalization approach. semanticscholar.org

Furthermore, the double bond of the propene unit can undergo a variety of addition reactions, such as dihydroxylation, epoxidation, or hydrogenation, to introduce further functionality. This allows for the synthesis of molecules with a high degree of structural and functional diversity.

Derivatization Strategies for Structural Diversification and Complex Molecule Synthesis

The development of complex molecules from this compound relies on strategic derivatization that leverages the reactivity of its constituent parts. nih.gov A general strategy could involve initial functionalization at the more labile vinyl bromide position via a cross-coupling reaction. The resulting intermediate can then undergo further transformations.

Subsequent modification of the thiophene ring can be achieved through metal-halogen exchange of the chloro-substituent followed by quenching with an electrophile, or through another cross-coupling reaction under more forcing conditions. The double bond can be functionalized at any stage of the synthesis to introduce additional stereocenters and functional groups. This stepwise and regioselective approach allows for the systematic construction of complex molecular architectures with precise control over the final structure.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign and efficient, offer a critical framework for the future synthesis of 2-Bromo-3-(5-chloro-2-thienyl)-1-propene. mdpi.com Current synthetic methods for related brominated and chlorinated thiophenes often rely on traditional techniques that may involve hazardous reagents and generate significant waste. Future research should explore more sustainable alternatives.

Microwave-assisted synthesis is a promising green technology that can significantly reduce reaction times and energy consumption. researchgate.netunito.itfrontiersin.orgmdpi.com The application of microwave irradiation to the synthesis of functionalized thiophenes has been shown to improve yields and selectivity. unito.itfrontiersin.org Investigating microwave-assisted protocols for the halogenation and subsequent functionalization of thiophene (B33073) precursors could lead to a more efficient and environmentally friendly synthesis of the target compound. researchgate.netmdpi.comnih.gov

The use of bio-derived solvents and heterogeneous catalysts are other key aspects of green chemistry. unito.itunito.it Research into replacing traditional volatile organic solvents with greener alternatives like γ-valerolactone (GVL) or even water could drastically reduce the environmental impact of the synthesis. unito.itunito.it Furthermore, the development of recyclable heterogeneous catalysts, such as palladium nanoparticles embedded in a cyclodextrin (B1172386) matrix, could offer a sustainable approach to the cross-coupling reactions often used in the synthesis of such molecules. unito.itfrontiersin.org Iron-based catalysts, which are abundant and have low toxicity, also present a sustainable alternative to noble metal catalysts for various organic transformations. mdpi.com

Flow chemistry is another powerful tool for developing sustainable synthetic processes. researchgate.netmdpi.comresearch.csiro.aunih.govrichmond.edu Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to traditional batch processes. mdpi.comrichmond.edu Exploring the synthesis of this compound using flow chemistry could lead to a more controlled, safer, and ultimately more sustainable manufacturing process. researchgate.netresearch.csiro.au

Exploration of Novel Catalytic Transformations Involving the Compound

The presence of a reactive 2-bromo-1-propene moiety and a functionalized thiophene ring makes this compound an excellent candidate for a variety of catalytic transformations. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound offers two potential sites for such reactions.

The carbon-bromine bond on the propene chain is particularly susceptible to cross-coupling reactions like the Suzuki, Heck, and Stille reactions. researchgate.net These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and vinyl groups, at this position. Research in this area could lead to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. The selective cross-coupling of one halogen over the other (the bromine on the propene versus the chlorine on the thiophene) would be a key challenge and a fruitful area of investigation.

Furthermore, the thiophene ring itself can participate in C-H activation and arylation reactions. unito.itunito.it Exploring novel catalytic systems to selectively functionalize the thiophene ring without disturbing the bromo-propene group would open up another dimension of synthetic possibilities.

The development of one-pot, multi-step catalytic processes starting from this compound would be a highly efficient approach to building molecular complexity. For example, a sequence involving a cross-coupling reaction followed by an intramolecular cyclization could lead to the rapid synthesis of complex heterocyclic structures.

Advanced Computational Modeling for Predictive Chemical Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the chemical properties and reactivity of molecules. nih.govresearchgate.net For this compound, where experimental data is scarce, DFT calculations could provide invaluable insights.

Future computational studies could focus on several key areas:

Molecular Geometry and Electronic Structure: DFT calculations can determine the optimized geometry, bond lengths, and bond angles of the molecule. This information is crucial for understanding its steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity towards electrophiles and nucleophiles. For instance, the HOMO-LUMO gap is a good indicator of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule, guiding the design of chemical reactions.

Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of potential transformations, such as cross-coupling reactions or cycloadditions. This can help in understanding the regioselectivity and stereoselectivity of reactions and in designing more efficient catalytic systems.

Spectroscopic Properties: Computational methods can predict spectroscopic data like NMR and IR spectra, which would be invaluable for the characterization of this compound and its derivatives.

By providing a theoretical framework for understanding the molecule's behavior, computational modeling can significantly accelerate the discovery of its potential applications.

Integration into Multi-Step Synthetic Pathways for Architecturally Complex Targets

Thiophene-containing molecules are important building blocks in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and organic electronic materials. mdpi.comrichmond.edu The unique combination of functional groups in this compound makes it a versatile starting material for multi-step synthesis.

The bromo-propene unit can be seen as a latent aldehyde or ketone, which can be unmasked through various chemical transformations. This functionality, combined with the reactivity of the thiophene ring, opens up possibilities for constructing complex heterocyclic scaffolds. For instance, the propene chain could be used in cycloaddition reactions to form new rings, while the thiophene ring could be further functionalized or incorporated into larger conjugated systems.

Future research could explore the use of this compound in the total synthesis of natural products or in the development of novel materials. Its rigid thiophene core and the reactive handles provided by the halogen atoms make it an attractive building block for creating molecules with specific three-dimensional structures and electronic properties. The development of concise and efficient synthetic routes from this starting material to more complex targets would be a significant contribution to the field of organic synthesis.

Investigation of Stereoselective Synthetic Pathways to Chiral Analogues

The 1-propene unit in this compound contains a prochiral center. The development of stereoselective synthetic methods to access chiral analogues of this compound would be a highly valuable area of research. Chiral molecules are of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Future research in this area could focus on several approaches:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful strategy. nih.gov For example, asymmetric hydrogenation or hydroboration of the double bond could lead to the formation of a chiral center with high enantioselectivity. Chiral palladium catalysts could be employed in asymmetric cross-coupling reactions to generate chiral derivatives. unito.it

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the molecule can direct the stereochemical course of subsequent reactions. After the desired stereocenter is created, the auxiliary can be removed.

Biocatalysis: Enzymes are highly stereoselective catalysts that can be used to perform a wide range of chemical transformations. researchgate.netnih.govalmacgroup.comresearchgate.netnih.gov Exploring the use of enzymes, such as ketoreductases or lipases, for the stereoselective synthesis of chiral derivatives of this compound is a promising avenue. nih.gov Biocatalytic approaches often offer mild reaction conditions and high enantioselectivities. nih.govnih.gov

The synthesis of enantiomerically pure analogues of this compound would significantly expand its potential applications, particularly in the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(5-chloro-2-thienyl)-1-propene, and how do reaction conditions influence yield?

  • Methodological Answer : A Wittig reaction is commonly employed, using 5-chloro-2-thienylaldehyde and allyl bromide in the presence of a base (e.g., potassium tert-butoxide) to form the alkene backbone. Bromination can be achieved via electrophilic substitution or halogen exchange. Key variables include solvent polarity (THF or DMF), temperature (0–25°C for Wittig), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Look for alkene protons (δ 5.5–6.5 ppm, doublet of doublets) and thiophene aromatic protons (δ 7.0–7.5 ppm). Bromine and chlorine substituents induce deshielding in adjacent protons.
  • IR : Confirm C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₇BrClS (exact mass ~273.5) and fragmentation patterns for thiophene and allyl moieties .

Q. How can computational tools like cclib aid in predicting reactivity or optimizing synthesis?

  • Methodological Answer : cclib parses output files from quantum chemistry software (e.g., Gaussian, ORCA) to calculate molecular orbitals, electrostatic potentials, and Fukui indices. These predict electrophilic/nucleophilic sites, guiding functionalization strategies. For example, HOMO-LUMO gaps can indicate susceptibility to bromination at the allylic position .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or regioselectivity for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsional conformations. For example, the thiophene ring’s planarity and allyl group orientation can be validated. Use Flack or Rogers η parameters to confirm enantiopurity if chirality is suspected .

Q. What strategies address contradictory data between theoretical calculations and experimental spectroscopic results?

  • Methodological Answer :

  • Step 1 : Cross-validate computational methods (e.g., DFT vs. MP2) to assess basis set limitations.
  • Step 2 : Re-examine experimental conditions (e.g., solvent effects in NMR, crystal packing in SCXRD).
  • Step 3 : Employ hybrid approaches, such as QM/MM, to model solvation or crystal field effects .

Q. How does the electronic nature of the thiophene ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing 5-chloro group on thiophene reduces π-electron density, making the 2-position less nucleophilic. Bromine at the allylic position facilitates Suzuki-Miyaura couplings with aryl boronic acids. Optimize catalysts (Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/water biphasic systems .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Competing bromination at the thiophene vs. allylic positions.
  • Solution : Use directing groups (e.g., Lewis acids like AlCl₃) to favor allylic substitution. Monitor reaction kinetics via in situ FTIR or Raman spectroscopy to terminate at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.